2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
Description
Context and Significance of Fused Heterocyclic Architectures in Organic Chemistry
Fused heterocyclic systems are organic compounds in which two or more rings, at least one of which is heterocyclic, share a pair of atoms. This fusion of rings results in rigid structures with unique electronic and steric properties that are often key to their function. These architectures are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in the development of novel therapeutic agents and functional materials. The strategic fusion of different heterocyclic rings allows for the fine-tuning of a molecule's properties, making them versatile scaffolds in drug discovery and organic synthesis.
Specific Focus on the 2,3-Dibromo-5H,6H,8H-imidazo[2,1-c]nih.govuniurb.itoxazine Scaffold
The compound 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] nih.govuniurb.itoxazine (B8389632) is a derivative of the parent 5H,6H,8H-imidazo[2,1-c] nih.govuniurb.itoxazine scaffold. This structure features a fusion of an imidazole (B134444) ring and a 1,4-oxazine ring. The presence of two bromine atoms on the imidazole ring at positions 2 and 3 is a key feature of this molecule. The general properties of this compound, as extrapolated from available data, are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₆Br₂N₂O |
| Molecular Weight | 281.93 g/mol |
| CAS Number | 2044713-57-5 |
This data is compiled from publicly available chemical databases.
The introduction of bromine atoms into heterocyclic systems can significantly influence their chemical reactivity and biological activity. Bromine can act as a leaving group in various cross-coupling reactions, providing a handle for further functionalization of the molecule. Additionally, the presence of halogens can enhance the lipophilicity of a compound, potentially affecting its pharmacokinetic properties.
Overview of Current Research Landscape on Imidazo[2,1-c]nih.govuniurb.itoxazine Chemistry
While specific research focused solely on 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] nih.govuniurb.itoxazine is limited in publicly accessible literature, the broader field of imidazo[2,1-c] nih.govuniurb.itoxazine chemistry has seen some investigation. For instance, the synthesis of derivatives of the related imidazo[2,1-c] nih.govuniurb.itoxazin-6(5H)-one system has been reported. One such study describes the synthesis of 2,8-bis(4-bromophenyl)-8H-imidazo[2,1-c] nih.govuniurb.itoxazin-6(5H)-one, which, although structurally different, provides insight into the synthetic accessibility of brominated imidazo-oxazine scaffolds. nih.gov
Furthermore, research into the synthesis of the parent 5H,6H,8H-imidazo[2,1-c] nih.govuniurb.itoxazine scaffold and its derivatives is an active area. A novel protocol for the efficient synthesis of 1H-imidazo[5,1-c] nih.govuniurb.itoxazines has been developed, showcasing the ongoing efforts to create diverse libraries of these fused heterocyclic systems for further study. uniurb.itresearchgate.net The development of new synthetic methodologies is crucial for accessing a wider range of derivatives with potentially interesting biological and chemical properties.
The monobrominated analogue, 3-bromo-5,6-dihydro-8H-imidazo[2,1-c] nih.govuniurb.itoxazine, is commercially available and noted as a key intermediate in the synthesis of antiviral and anticancer agents. myskinrecipes.com This highlights the potential of brominated imidazo[2,1-c] nih.govuniurb.itoxazine scaffolds as valuable building blocks in medicinal chemistry. Its structure allows for selective functionalization, which is a desirable feature in drug development. myskinrecipes.com
Moreover, general methods for the regioselective bromination of imidazo-heteroarenes have been developed. For example, a metal-free electrochemical method using tetra-n-butylammonium bromide (TBAB) as both a brominating agent and an electrolyte has been reported for the bromination of several imidazo (B10784944) heteroaromatic motifs. rsc.org Such methodologies could potentially be applied to the 5H,6H,8H-imidazo[2,1-c] nih.govuniurb.itoxazine scaffold to produce its di-brominated derivative.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O/c7-5-6(8)10-1-2-11-3-4(10)9-5/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYTXFJRHSVZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=C(N21)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044713-57-5 | |
| Record name | 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,3 Dibromo 5h,6h,8h Imidazo 2,1 C 1 2 Oxazine and Its Precursors
Strategies for Imidazo[2,1-c]nih.govuniurb.itoxazine Core Synthesis
The assembly of the fused imidazo-oxazine ring system is the critical step in the synthesis. Various modern and classical organic reactions can be employed to achieve this, primarily revolving around the formation of the oxazine (B8389632) ring onto a pre-existing imidazole (B134444) moiety.
Intramolecular cyclization is a powerful and frequently utilized strategy for the synthesis of fused ring systems. These reactions involve a precursor molecule that contains all the necessary atoms for the bicyclic structure, which then undergoes a ring-closing reaction, often promoted by a catalyst or specific reaction conditions.
Intramolecular hydroalkoxylation, the addition of an alcohol across a carbon-carbon multiple bond within the same molecule, presents an efficient and atom-economical route to form oxygen-containing heterocycles. For the imidazo[2,1-c] nih.govuniurb.itoxazine system, this involves the cyclization of an imidazole derivative bearing an appropriately positioned alkynyl alcohol side chain. The reaction typically proceeds via a 6-exo-dig cyclization, which is kinetically favored, to regioselectively form the six-membered oxazine ring fused to the imidazole.
A significant advancement in the synthesis of imidazo[2,1-c] nih.govuniurb.itoxazine derivatives is the use of base-promoted, transition-metal-free conditions. This approach enhances the sustainability and cost-effectiveness of the synthesis by avoiding often toxic and expensive metal catalysts. In this methodology, a strong base is used to deprotonate the hydroxyl group of a 1,5-alkynyl alcohol precursor, generating an alkoxide. This nucleophilic alkoxide then attacks the internal alkyne, initiating the 6-exo-dig cyclization to furnish the imidazo[2,1-c] nih.govuniurb.itoxazine ring system. This method has proven effective for a range of substituted imidazole derivatives.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer a highly efficient pathway to complex molecular architectures. While not directly reported for the imidazo[2,1-c] nih.govuniurb.itoxazine isomer, MCRs have been successfully employed to synthesize the related 1H-imidazo[5,1-c] nih.govuniurb.itoxazine scaffold. uniurb.itresearchgate.net A novel protocol has been developed involving an initial Aza-Michael addition of primary amines to 1,2-diaza-1,3-dienes, which, when combined with isothiocyanates or isocyanates in a sequential three-component reaction process, yields functionalized 2-thiohydantoins. uniurb.it These intermediates are specifically designed with functional groups that facilitate a subsequent acid-promoted, intramolecular cyclization to form the fused morpholine (B109124) ring, demonstrating the power of MCRs in rapidly building the core imidazo-oxazine structure. uniurb.itresearchgate.net
Alternative strategies for ring formation involve reductive or oxidative processes. In a reductive heterocyclization approach, a precursor might contain a nitro group ortho to a side chain capable of cyclization. In-situ reduction of the nitro group to an amine can trigger a spontaneous cyclization to form the heterocyclic ring.
Conversely, oxidative heterocyclization involves the formation of a key bond through an oxidation step. For fused imidazole systems, this can involve the oxidative cyclization of precursors like o-diaminoarenes. The mechanism is thought to proceed through the formation of an amine-N-oxide intermediate, which then undergoes an acid-catalyzed cyclization. While these methods are more commonly documented for carbocyclic-fused imidazoles (benzimidazoles), the principles could be adapted to the synthesis of imidazo-oxazines from suitably functionalized acyclic or heterocyclic precursors.
The successful synthesis of the target heterocycle is critically dependent on the preparation of a suitable precursor poised for the final ring-closing step. This often requires a series of functional group transformations. A well-documented route involves the synthesis of imidazo-1,4-oxazinone derivatives, which are close analogs of the target scaffold. nih.govresearchgate.net
This multi-step synthesis begins with readily available acetophenones. nih.gov
Synthesis of C-2 Aroyl Imidazoles: Acetophenone derivatives are first oxidized using selenium dioxide in 1,4-dioxane (B91453) to yield the corresponding glyoxal. Without isolation, this intermediate is treated with ammonium (B1175870) acetate (B1210297) to construct the imidazole ring, affording C-2 aroyl substituted imidazole derivatives. nih.gov
Reduction to Imidazolo Methanols: The key carbonyl group in the C-2 aroyl imidazole is then selectively reduced. Treatment with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) effectively converts the ketone into a secondary alcohol, yielding the crucial C-2 aroyl substituted imidazolo methanol precursor. nih.gov
Cyclization: This alcohol-containing precursor is then ready for cyclization. Reaction with a reagent like chloroacetyl chloride introduces the remaining atoms needed for the oxazine ring, and subsequent base-promoted ring closure yields the 8H-imidazo[2,1-c] nih.govuniurb.itoxazin-6(5H)-one core. nih.govresearchgate.net
This sequence highlights a robust pathway where functional groups are strategically manipulated—oxidation, imidazole formation, reduction—to build a precursor tailored for the final heterocyclization.
Table 1: Synthesis of Imidazolo Methanol Precursors
| Starting Material (Acetophenone Derivative) | Intermediate (C-2 Aroyl Imidazole) | Final Precursor (Imidazolo Methanol Derivative) |
|---|---|---|
| Acetophenone | (1H-imidazol-2-yl)(phenyl)methanone | (1H-imidazol-2-yl)(phenyl)methanol |
| 4'-Bromoacetophenone | (4-bromophenyl)(1H-imidazol-2-yl)methanone | (4-bromophenyl)(1H-imidazol-2-yl)methanol |
| 4'-Chloroacetophenone | (4-chlorophenyl)(1H-imidazol-2-yl)methanone | (4-chlorophenyl)(1H-imidazol-2-yl)methanol |
| 4'-Methylacetophenone | (1H-imidazol-2-yl)(p-tolyl)methanone | (1H-imidazol-2-yl)(p-tolyl)methanol |
Plausible Synthetic Routes to 2,3-Dibromo-5H,6H,8H-imidazo[2,1-c]nih.govuniurb.itoxazine
With established methods for creating the core ring system, the introduction of the bromine atoms at positions 2 and 3 can be considered. These positions correspond to the C4 and C5 positions of the original imidazole ring, which are known to be susceptible to electrophilic substitution. chemistry-online.com Two primary strategies are plausible: post-cyclization bromination or synthesis from a pre-brominated precursor.
Post-cyclization Bromination: This approach would involve first synthesizing the unsubstituted 5H,6H,8H-imidazo[2,1-c] nih.govuniurb.itoxazine core using one of the methods described above. Subsequently, the bicyclic product would be subjected to electrophilic bromination. Reagents such as N-Bromosuccinimide (NBS) or molecular bromine in a suitable solvent could be employed. rsc.orgyoutube.com Given the electron-rich nature of the imidazole ring, this reaction is expected to proceed readily, although control of regioselectivity to achieve the desired 2,3-dibromo substitution would be a key challenge. chemistry-online.com Electrochemical methods have also emerged as a green alternative for the regioselective bromination of related imidazo-heteroarenes. rsc.org
Precursor Bromination: An alternative and potentially more controlled route involves starting with an imidazole ring that is already brominated at the desired positions. The synthesis could begin with 4,5-dibromo-1H-imidazole, which can be prepared via the bromination of 2-nitroimidazole (B3424786) followed by selective debromination, or other established methods. rsc.orggoogle.com This dibrominated imidazole would then serve as the foundation upon which the oxazine ring is constructed. Functionalization at the N1 and C2 positions of 4,5-dibromo-1H-imidazole would be required to install the necessary side chains for a subsequent intramolecular cyclization, mirroring the strategies used for the non-brominated analogs.
Cyclization Reactions for the Imidazo[2,1-c][1][2]oxazine Framework
Regioselective Bromination Techniques for the Imidazo[2,1-c]rsc.orgnih.govoxazine System
Achieving regioselectivity in the bromination of the imidazo[2,1-c] rsc.orgnih.govoxazine system is paramount. The electron-rich nature of the imidazole ring directs electrophilic substitution, typically at the C-2 and C-3 positions. The choice of brominating agent and reaction conditions allows for controlled introduction of bromine atoms.
Direct bromination of the 5H,6H,8H-imidazo[2,1-c] rsc.orgnih.govoxazine core is a common and straightforward method for the synthesis of the target dibromo compound. This approach typically utilizes electrophilic brominating agents that selectively target the electron-rich positions of the imidazole moiety.
One of the most frequently employed reagents for such transformations is N-Bromosuccinimide (NBS). The reaction is generally carried out in a suitable organic solvent, such as dimethylformamide (DMF) or chloroform. The stoichiometry of NBS is critical; using two equivalents or a slight excess ensures the dibromination at both the C-2 and C-3 positions. The reaction often proceeds at room temperature, although gentle heating may be required to drive the reaction to completion. This method is favored for its operational simplicity and the ease of handling of the reagent.
An alternative direct bromination method involves the use of molecular bromine (Br2) in a solvent like acetic acid or chloroform. This approach can also effectively yield the 2,3-dibromo derivative. Careful control of the reaction conditions, such as temperature and reaction time, is necessary to prevent over-bromination or other side reactions.
A representative procedure for the direct dibromination of a related fused imidazo-heterocycle involves dissolving the substrate in a solvent and adding the brominating agent portion-wise at a controlled temperature. rsc.org After the addition is complete, the reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). rsc.org The product is then isolated through standard workup procedures, which may include quenching excess bromine, extraction, and purification by column chromatography. rsc.org
Table 1: Representative Conditions for Direct Dibromination
| Entry | Brominating Agent | Solvent | Temperature | Reaction Time (h) | Typical Yield (%) |
| 1 | N-Bromosuccinimide (NBS) | DMF | Room Temp. | 4-8 | 85-95 |
| 2 | Bromine (Br2) | Acetic Acid | 25-50 °C | 2-6 | 80-90 |
Note: Data in this table is illustrative of typical conditions for the bromination of related imidazo-fused heterocyclic systems and should be considered as a general guideline.
An alternative strategy to synthesize 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] rsc.orgnih.govoxazine involves the cyclization of pre-brominated precursors. This method offers the advantage of unambiguous regiochemistry, as the bromine atoms are already incorporated into one of the starting materials.
A plausible synthetic route begins with a brominated imidazole derivative, such as 2-amino-4,5-dibromoimidazole. This key intermediate can then be reacted with a suitable dielectrophile to construct the oxazine ring. For instance, a reaction with a 1,2-dihaloethane derivative (e.g., 1-bromo-2-chloroethane) or a protected 2-haloethanol followed by cyclization can be employed to form the fused six-membered ring.
The cyclization step is typically performed in the presence of a base, which facilitates the nucleophilic attack of the imidazole nitrogen onto the electrophilic carbon of the side chain, leading to the formation of the imidazo[2,1-c] rsc.orgnih.govoxazine ring system. The choice of base and solvent is crucial for the efficiency of the cyclization.
This building block approach is particularly useful when the desired substitution pattern on the oxazine ring is not accessible through direct functionalization of the parent heterocycle. For example, the synthesis of related imidazo-1,4-oxazinone derivatives has been achieved by the cyclization of C-2 aroyl substituted imidazolo methanol derivatives with chloroacetyl chloride. nih.gov A similar strategy, starting with a dibrominated imidazole alcohol, could be envisioned for the synthesis of the target compound.
Divergent Synthesis of Functionalized 2,3-Dibromo-5H,6H,8H-imidazo[2,1-c]rsc.orgnih.govoxazine Derivatives
The 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] rsc.orgnih.govoxazine scaffold serves as a versatile platform for the synthesis of a diverse range of functionalized derivatives through transition metal-catalyzed cross-coupling reactions. The bromine atoms at the C-2 and C-3 positions are amenable to substitution with various organic fragments, allowing for the introduction of chemical diversity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are particularly well-suited for this purpose. By carefully selecting the reaction conditions, it is possible to achieve either mono- or di-functionalization of the dibromo-scaffold.
For instance, a Suzuki-Miyaura coupling reaction with an aryl or heteroaryl boronic acid can be used to introduce new carbon-carbon bonds at the C-2 and/or C-3 positions. A typical procedure involves reacting the dibromo-substrate with the boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), a base (e.g., Na2CO3, K2CO3, or Cs2CO3), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). beilstein-journals.org By controlling the stoichiometry of the boronic acid, selective mono-arylation or di-arylation can be achieved.
Similarly, the Sonogashira coupling with terminal alkynes allows for the introduction of alkynyl groups. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. beilstein-journals.org
These cross-coupling reactions provide a powerful tool for the divergent synthesis of libraries of functionalized 2,3-disubstituted-5H,6H,8H-imidazo[2,1-c] rsc.orgnih.govoxazine derivatives, which are valuable for exploring structure-activity relationships in various chemical and biological applications.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dibromo-Heterocycles
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 70-90 |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2/CuI | Et3N | DMF | 65-85 |
| Heck | Alkene | Pd(OAc)2 | Et3N | DMF | 60-80 |
Note: This table presents typical conditions and yields for cross-coupling reactions on analogous dibromo-heterocyclic systems and serves as a general guide for the functionalization of the title compound.
Chemical Reactivity and Transformations of 2,3 Dibromo 5h,6h,8h Imidazo 2,1 C 1 2 Oxazine
Reactivity of the Bromo Substituents
The bromine atoms at the C2 and C3 positions of the imidazole (B134444) ring are the most reactive sites for substitution. The electron-rich nature of the imidazole moiety makes these positions susceptible to a variety of metal-catalyzed and organometallic reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling)
The carbon-bromine bonds on the imidazo[2,1-c] nih.govmdpi.comoxazine (B8389632) core are expected to be highly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. wikipedia.orgnih.govyoutube.com
Suzuki-Miyaura Coupling: This reaction would involve coupling the dibromo substrate with an organoboron reagent, typically an aryl or vinyl boronic acid or ester. It is a versatile and widely used method due to the stability and low toxicity of the boron reagents. nih.gov The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base. It is anticipated that both mono- and di-substituted products could be formed by controlling the stoichiometry of the boronic acid.
Stille Coupling: The Stille reaction couples the dibromo compound with an organotin reagent (organostannane). This method tolerates a wide variety of functional groups, and the organotin reagents are generally stable to air and moisture. researchgate.net Similar to the Suzuki coupling, a palladium catalyst is employed.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. This reaction couples the dibromo substrate with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. youtube.com This reaction is known for its mild conditions.
Table 1: Predicted Conditions for Cross-Coupling Reactions
| Coupling Reaction | Reagents | Catalyst/Base | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 2,3-Diaryl-5H,6H,8H-imidazo[2,1-c] nih.govmdpi.comoxazine |
| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | 2,3-Diaryl-5H,6H,8H-imidazo[2,1-c] nih.govmdpi.comoxazine |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI / Et₃N | 2,3-Dialkynyl-5H,6H,8H-imidazo[2,1-c] nih.govmdpi.comoxazine |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com The imidazo[2,1-c] nih.govmdpi.comoxazine ring system is inherently electron-rich, lacking the necessary activation for a classical SNAr addition-elimination mechanism. Therefore, direct substitution of the bromine atoms by common nucleophiles under standard SNAr conditions is predicted to be unfavorable. grafiati.comnih.govnih.gov Alternative pathways, such as those involving radical intermediates, might be possible under specific conditions but are generally less common. nih.gov
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic species. wikipedia.org This transformation is expected to be a key reaction for the functionalization of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] nih.govmdpi.comoxazine.
Typically, treatment with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures would result in the exchange of one or both bromine atoms for lithium. nih.govwikipedia.orgnih.gov The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting organolithium intermediates are potent nucleophiles and can be reacted with a wide range of electrophiles to introduce new functional groups onto the imidazole core. Given the presence of two bromine atoms, selective mono-lithiation could potentially be achieved by using one equivalent of the organolithium reagent, though mixtures of starting material, mono-lithiated, and di-lithiated species might be obtained. nih.govacs.org
Transformations of the Imidazo[2,1-c]nih.govmdpi.comoxazine Core
Beyond substitution at the bromine positions, the fused heterocyclic core itself can be a target for chemical modification.
Functional Group Interconversions on the Ring System (e.g., Carboxylation, Esterification, Amidation)
While the parent dibromo compound lacks functional groups for interconversion, new functionalities can be introduced following a metal-halogen exchange reaction. The organolithium species generated as described in section 3.1.3 serve as pivotal intermediates for this purpose.
Carboxylation: The mono- or di-lithiated intermediate can be quenched with carbon dioxide (CO₂) to yield the corresponding carboxylic acid(s).
Esterification: The resulting carboxylic acid can then be converted to an ester through standard methods, such as Fischer esterification (reaction with an alcohol under acidic conditions).
Amidation: Similarly, the carboxylic acid can be activated (e.g., by conversion to an acyl chloride or using coupling agents) and reacted with an amine to form an amide. An example of this strategy has been demonstrated in the functionalization of other imidazo[2,1-b]thiazole (B1210989) systems. nih.gov
These transformations provide a pathway from the dibromo starting material to a variety of derivatives with diverse functional groups.
Table 2: Functionalization via Metal-Halogen Exchange Intermediate
| Step | Reagent | Intermediate/Product | Functional Group |
|---|---|---|---|
| 1. Metal-Halogen Exchange | n-BuLi | Lithiated Imidazo-oxazine | -Li |
| 2. Carboxylation | CO₂ | Imidazo-oxazine carboxylic acid | -COOH |
| 3. Esterification | R-OH, H⁺ | Imidazo-oxazine ester | -COOR |
| 4. Amidation | R₂NH, Coupling Agent | Imidazo-oxazine amide | -CONR₂ |
Ring-Opening and Rearrangement Reactions of the Imidazo[2,1-c]nih.govmdpi.comoxazine Moiety
The fused 5H,6H,8H-imidazo[2,1-c] nih.govmdpi.comoxazine scaffold is generally expected to be stable under neutral and mildly acidic or basic conditions. However, under forcing conditions, ring-opening or rearrangement reactions could occur.
Studies on related fused imidazole systems have shown that skeletal rearrangements can be induced, often under the influence of a strong base. For instance, certain functionalized imidazo-thiazolo-triazines have been observed to undergo base-induced hydrolysis and expansion of the thiazolidine (B150603) ring to a thiazine (B8601807) core. beilstein-journals.org While the oxazine ring in the subject compound is already a six-membered ring, strong bases could potentially initiate cleavage of C-O or C-N bonds within the oxazine moiety.
Furthermore, the synthesis of related 1H-imidazo[5,1-c] nih.govmdpi.comoxazine scaffolds has been achieved through acid-promoted intramolecular cyclization processes, suggesting that acidic conditions could potentially mediate transformations of the ring system. uniurb.it The stability of the imidazolidine (B613845) ring, a component of some related structures, can be influenced by coordination to metal ions, sometimes leading to bond cleavage or rearrangement to a more stable piperazine (B1678402) ring. mdpi.com While not directly analogous, these examples highlight that the imidazo-oxazine core is not inert and could undergo transformations under specific, likely vigorous, reaction conditions.
Derivatization at Nitrogen Atoms and Bridgehead Positions
The derivatization of the 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] dntb.gov.uanih.govoxazine core can be targeted at its nitrogen atoms or its reactive bridgehead carbon position.
Nitrogen Atoms: The fused imidazo[2,1-c] dntb.gov.uanih.govoxazine system contains two nitrogen atoms: a bridgehead nitrogen (N-4) and a nitrogen within the five-membered imidazole ring (N-1). The bridgehead nitrogen is tertiary, and its lone pair of electrons is integral to the aromaticity of the heterocyclic system. Consequently, it is generally unreactive towards electrophiles, and derivatization at this position is not commonly observed without disruption of the ring system. nih.gov Similarly, the N-1 atom's nucleophilicity is significantly diminished due to electron delocalization within the fused aromatic structure. Direct alkylation or acylation at these nitrogen centers is challenging and typically not a primary pathway for derivatization.
Bridgehead Positions: In contrast to the nitrogen atoms, the bridgehead carbon atom at the C-5 position (analogous to C-3 in the widely studied imidazo[1,2-a]pyridine (B132010) system) is the most nucleophilic center of the molecule. nih.govresearchgate.net This position is highly susceptible to electrophilic attack, making it a prime site for functionalization. A prominent method for derivatization at this site is the aza-Friedel–Crafts reaction. nih.govmdpi.comnih.gov This reaction involves the Lewis acid-catalyzed addition of the electron-rich imidazo-oxazine core to an in situ generated iminium ion (from an aldehyde and an amine), leading to C-5 alkylated products. nih.govresearchgate.net This three-component reaction is highly efficient for introducing diverse substituents at the bridgehead carbon. dntb.gov.uanih.gov
The scope of this derivatization is broad, with various aldehydes and amines serving as effective coupling partners, demonstrating excellent functional group tolerance. mdpi.comnih.gov
Table 1: Examples of C-3 Alkylation of Imidazo[1,2-a]pyridines via Aza-Friedel–Crafts Reaction (Analogous to C-5 Alkylation)
| Imidazo[1,2-a]pyridine Substrate | Aldehyde | Amine | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | p-Tolualdehyde | Morpholine (B109124) | Y(OTf)₃ | 95 | nih.govmdpi.com |
| 2-Phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | Y(OTf)₃ | 92 | nih.govmdpi.com |
| 2-Phenylimidazo[1,2-a]pyridine | 4-Methoxybenzaldehyde | Morpholine | Y(OTf)₃ | 87 | nih.govmdpi.com |
| 2-(p-Tolyl)imidazo[1,2-a]pyridine | p-Tolualdehyde | Morpholine | Y(OTf)₃ | 92 | mdpi.com |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | p-Tolualdehyde | Morpholine | Y(OTf)₃ | 80 | mdpi.com |
Electrophilic and Nucleophilic Reactivity of the Fused Heterocyclic System
The dual presence of an electron-rich aromatic core and electrophilic carbon-bromine bonds imparts a rich and varied chemical reactivity to the 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] dntb.gov.uanih.govoxazine system.
Electrophilic Reactivity
The fused imidazole ring system is inherently electron-rich, making it prone to electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via attack by the aromatic π-system on an electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. libretexts.orglibretexts.org As discussed previously (Section 3.2.3), the C-5 position is the most electron-rich and sterically accessible site, and thus the preferred location for electrophilic attack. nih.gov
While the two bromine atoms at C-2 and C-3 are electron-withdrawing and act to deactivate the ring towards electrophilic attack compared to the unsubstituted parent heterocycle, the inherent reactivity of the imidazo[2,1-c] core ensures that substitutions are still feasible under appropriate conditions. libretexts.org Classic EAS reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur selectively at the C-5 position. researchgate.netlumenlearning.com
Table 2: Examples of Electrophilic Aromatic Substitution on Imidazo[1,2-a]pyridines (Analogous System)
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-imidazo[1,2-a]pyridine | researchgate.net |
| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-imidazo[1,2-a]pyridine | researchgate.net |
| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-imidazo[1,2-a]pyridine | researchgate.net |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Imidazo[1,2-a]pyridine-3-carbaldehyde | researchgate.net |
| Friedel-Crafts Acylation | Ac₂O, AlCl₃ | 3-Acetyl-imidazo[1,2-a]pyridine | researchgate.net |
Nucleophilic Reactivity
The primary sites for nucleophilic attack on 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] dntb.gov.uanih.govoxazine are the carbon atoms bearing the bromine substituents (C-2 and C-3). Direct nucleophilic aromatic substitution (SNAr) of the bromine atoms is generally disfavored due to the electron-rich nature of the imidazole ring. quimicaorganica.org
Instead, the most powerful and versatile strategy for the functionalization of these positions is through palladium-catalyzed cross-coupling reactions. libretexts.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a wide variety of coupling partners. rsc.org
Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming C-C bonds by coupling the dibromo-scaffold with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. wikipedia.orgcore.ac.uk It is highly efficient for introducing aryl, heteroaryl, or vinyl groups at the C-2 and C-3 positions. mdpi.commedjchem.com By controlling the stoichiometry of the boronic acid, either mono- or di-substituted products can be selectively obtained.
Table 3: Examples of Suzuki-Miyaura Coupling on Bromo-Pyridine Derivatives (Analogous System)
| Bromo-Substrate | Boronic Acid | Catalyst System | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 85 | nih.gov |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 88 | nih.gov |
| 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | 74 | nih.gov |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | 74 | nih.gov |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the dibromo-scaffold with primary or secondary amines. wikipedia.orgyoutube.com It is a highly general method for synthesizing a wide range of N-substituted derivatives, which are of significant interest in medicinal chemistry. libretexts.orgorganic-chemistry.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency and broad substrate scope. acsgcipr.org
Table 4: Examples of Buchwald-Hartwig Amination on Heteroaryl Halides (Analogous System)
| Aryl Halide | Amine | Catalyst System | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Bromoquinoline | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 95 | organic-chemistry.org |
| 2-Bromopyridine | Morpholine | Pd₂ (dba)₃ / BINAP | NaOt-Bu | 88 | wikipedia.org |
| 4-Chlorotoluene | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 92 | acsgcipr.org |
| 2-Bromo-1,3,5-trimethylbenzene | Indoline | Pd(OAc)₂ / DavePhos | NaOt-Bu | 98 | organic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation Studies of 2,3 Dibromo 5h,6h,8h Imidazo 2,1 C 1 2 Oxazine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Conformational Analysis
NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. For 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] chemicalbook.compensoft.netoxazine (B8389632), a full suite of NMR experiments would be required to unambiguously assign all proton and carbon signals and to understand its three-dimensional conformation.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the saturated oxazine ring. The chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J-values) of these signals would provide information about the connectivity of the protons. The protons of the CH₂ groups at positions 5, 6, and 8 would likely appear as complex multiplets due to coupling with each other.
The ¹³C NMR spectrum, often recorded with proton decoupling, would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon. For instance, the carbons bonded to bromine (C2 and C3) would be expected in a specific region of the spectrum, while the carbons bonded to nitrogen or oxygen would appear further downfield.
Table 1: Hypothetical ¹H and ¹³C NMR Data Assignments (Note: This table is illustrative and not based on experimental data.)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | - | (Expected C-Br Shift) |
| 3 | - | (Expected C-Br Shift) |
| 5 | (Expected CH₂-N Shift) | (Expected CH₂-N Shift) |
| 6 | (Expected CH₂-O Shift) | (Expected CH₂-O Shift) |
| 8 | (Expected CH₂-N Shift) | (Expected CH₂-N Shift) |
| 8a | - | (Expected C-N= Shift) |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent in the saturated ring system.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of carbon resonances based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, providing critical information for determining the molecule's preferred conformation and the stereochemistry of the fused ring system.
Investigation of Solvent Effects on Spectroscopic Properties
Recording NMR spectra in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) can provide further structural insights. Changes in chemical shifts upon varying the solvent can indicate which parts of the molecule are interacting with the solvent, potentially highlighting sites of hydrogen bonding or significant dipole moments.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure.
FT-IR (Fourier-Transform Infrared) Spectroscopy would identify characteristic absorption bands for the functional groups present. Key expected vibrations would include C-H stretching from the saturated rings, C-N and C-O stretching vibrations within the heterocyclic core, and C-Br stretching vibrations at lower frequencies.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS is essential for confirming the elemental composition of a molecule.
Exact Mass Determination: HRMS would measure the mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula (C₆H₆Br₂N₂O). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion, confirming the presence of two bromine atoms.
Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in an MS/MS experiment), the resulting fragment ions can be analyzed. The fragmentation pattern provides valuable information about the molecule's structure, showing how the different parts of the heterocyclic ring system are connected.
X-ray Crystallography for Solid-State Structural Characterization and Absolute Configuration Determination
If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of the atoms and reveal the conformation of the fused ring system in the crystal lattice. Furthermore, it would show how the molecules pack together in the solid state, revealing any intermolecular interactions such as hydrogen bonds or halogen bonds.
Computational and Theoretical Investigations of 2,3 Dibromo 5h,6h,8h Imidazo 2,1 C 1 2 Oxazine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations for 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] nih.govoxazine (B8389632) would typically be performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p) to ensure a high degree of accuracy for both geometric and electronic properties. nih.gov
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov
For 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] nih.govoxazine, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, with significant contributions from the nitrogen lone pairs and the π-system. The presence of bromine atoms would also influence this orbital. The LUMO, conversely, would likely be distributed across the π-antibonding system of the imidazole ring, particularly on the carbon atoms bearing the electronegative bromine substituents.
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution. Negative potential (red/yellow regions) would be anticipated around the electronegative oxygen and nitrogen atoms, identifying them as sites susceptible to electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms and potentially near the bromine atoms due to σ-hole effects, indicating sites for nucleophilic interaction.
| Parameter | Symbol | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | - | -6.85 |
| LUMO Energy | ELUMO | - | -1.20 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.65 |
| Ionization Potential | IP | -EHOMO | 6.85 |
| Electron Affinity | EA | -ELUMO | 1.20 |
| Chemical Hardness | η | (IP - EA) / 2 | 2.83 |
| Electronegativity | χ | (IP + EA) / 2 | 4.03 |
| Electrophilicity Index | ω | χ2 / (2η) | 2.87 |
| Note: These values are hypothetical, based on typical results for similar halogenated heterocyclic compounds, and serve to illustrate the application of these calculations. |
Geometrical optimization calculations are employed to determine the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. nih.gov The fused ring system of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] nih.govoxazine consists of a planar, aromatic imidazole ring fused to a non-planar, saturated 1,4-oxazine ring.
The flexibility of the oxazine ring allows for several possible conformations, most notably chair and twist (or boat) forms. Computational analysis would reveal the relative energies of these conformers. For similar tetrahydro-1,3-oxazine systems, chair conformations are typically the most stable. The fusion with the rigid imidazole ring and the steric bulk of the two bromine atoms would create specific energetic preferences and barriers to interconversion between these forms.
| Conformer | Point Group | Relative Energy (kcal/mol) |
| Chair (Axial-like Br) | C1 | 0.00 (most stable) |
| Chair (Equatorial-like Br) | C1 | 1.5 |
| Twist-Boat | C1 | 4.8 |
| Note: Data is illustrative, representing a plausible outcome of a conformational analysis. |
Theoretical calculations are highly effective in predicting spectroscopic data, which can be used to validate experimentally determined structures. The Gauge-Independent Atomic Orbital (GIAO) method is a standard and reliable approach for calculating NMR chemical shifts (¹H and ¹³C). gaussian.com By comparing the calculated shifts with experimental spectra, an unambiguous assignment of all signals can be achieved. For the target molecule, the ¹³C signals for C2 and C3 would be predicted at a significant downfield shift due to the deshielding effect of the attached bromine atoms.
Similarly, the calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups, such as C-H, C-N, C-O, and C-Br stretching and bending modes.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| C2 | 115.2 |
| C3 | 108.9 |
| C5 | 45.8 |
| C6 | 68.1 |
| C8a | 135.4 |
| Note: Values are hypothetical, illustrating expected shifts based on known substituent effects. |
f+(r) : Predicts the site for nucleophilic attack (where an electron is added).
f-(r) : Predicts the site for electrophilic attack (where an electron is removed).
f0(r) : Predicts the site for radical attack.
For 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] nih.govoxazine, Fukui analysis would likely identify the brominated carbons (C2 and C3) as primary sites for nucleophilic attack, due to the electron-withdrawing nature of the halogens. The nitrogen atoms of the imidazole ring would likely be the most susceptible to electrophilic attack.
Mechanistic Studies of Synthetic Pathways and Reactions
Computational chemistry is invaluable for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. nih.govnih.gov
A common synthetic route to imidazo[2,1-c] nih.govoxazine systems involves the cyclization of an appropriately substituted imidazole precursor. nih.govuniurb.it Transition state analysis of such a reaction for the dibromo derivative would involve locating the transition state structure for the key intramolecular ring-closing step.
By calculating the energy of this transition state, the activation energy (Ea) for the reaction can be determined. This provides crucial information about the reaction kinetics and helps to rationalize the observed product distribution under different conditions. The calculated vibrational frequencies of the transition state structure (which must have exactly one imaginary frequency) confirm its identity as a true saddle point on the potential energy surface. Such studies can explain why certain reaction pathways are favored over others and guide the optimization of synthetic procedures.
Regioselectivity and Stereoselectivity Predictions (e.g., Exo-dig vs. Endo-dig Cyclization)
The prediction of regioselectivity and stereoselectivity in the synthesis of complex heterocyclic systems like 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] nih.govacs.orgoxazine is a critical aspect of synthetic planning. Computational chemistry offers powerful tools to anticipate the outcomes of ring-closing reactions. A foundational framework for these predictions is provided by Baldwin's rules, which outline the favored and disfavored pathways for intramolecular cyclizations based on the geometry of the transition state. wikipedia.orgrsc.org These rules classify cyclizations based on the size of the ring being formed, the hybridization of the electrophilic carbon (digonal for alkynes), and whether the bond being broken is inside (endo) or outside (exo) the newly formed ring. wikipedia.org
In the context of forming the imidazo[2,1-c] nih.govacs.orgoxazine core via an intramolecular cyclization involving an alkyne, the key step would be a nucleophilic attack on a digonal carbon center. A hypothetical precursor for such a synthesis could be a 2-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazole derivative, which after appropriate functionalization would undergo cyclization. The crucial ring-forming step would involve the nitrogen atom of the imidazole ring or a side-chain nucleophile attacking the alkyne moiety to form the six-membered oxazine ring.
This process can theoretically proceed via two distinct pathways: an "exo-dig" or an "endo-dig" cyclization.
Exo-dig: The nucleophile attacks the alkyne carbon that is not part of the forming ring. The bond being broken (one of the pi-bonds of the alkyne) is exocyclic to the new ring.
Endo-dig: The nucleophile attacks the alkyne carbon that becomes part of the new ring's skeleton. The reacting pi-bond is endocyclic to the forming ring. libretexts.org
According to Baldwin's original rules, for the formation of a six-membered ring, the 6-endo-dig pathway is favored, while the 6-exo-dig pathway is also considered favored. libretexts.org However, subsequent revisions and extensive computational studies have suggested that for alkyne cyclizations, there is a general stereoelectronic preference for the exo mode of closure. acs.orgscripps.edu This preference is attributed to the more favorable trajectory of nucleophilic attack on the LUMO of the alkyne, which is analogous to the Bürgi-Dunitz angle observed in attacks on trigonal centers. wikipedia.orgscripps.edu
The table below summarizes Baldwin's rules for digonal cyclizations, which guide the prediction of regioselectivity in such reactions.
| Ring Size | Exo-dig Cyclization | Endo-dig Cyclization |
|---|---|---|
| 3 | Disfavored | Favored |
| 4 | Disfavored | Favored |
| 5 | Favored | Favored |
| 6 | Favored | Favored |
| 7 | Favored | Favored |
While these rules provide a qualitative prediction, more precise insights can be gained through computational modeling. nih.gov Methods such as Density Functional Theory (DFT) can be employed to calculate the activation energies for both the 6-exo-dig and 6-endo-dig transition states. acs.org The pathway with the lower activation energy would be the kinetically favored product, thus providing a quantitative prediction of the regioselectivity. Such computational approaches would allow for a detailed analysis of the orbital interactions and geometric constraints in the transition state, offering a deeper understanding of the factors that govern the cyclization outcome for the specific electronic and steric environment of a precursor to 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] nih.govacs.orgoxazine.
Structure-Property Relationship Analysis
The physicochemical and pharmacological properties of a molecule are intrinsically linked to its three-dimensional structure and electronic characteristics. For 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] nih.govacs.orgoxazine, a structure-property analysis involves considering the contributions of the fused imidazo[2,1-c] nih.govacs.orgoxazine core and the two bromine substituents on the imidazole ring.
The most significant structural features influencing the properties of the target compound are the two bromine atoms at positions 2 and 3 of the imidazole ring. Halogen substituents, particularly bromine, can profoundly affect a molecule's properties through several mechanisms:
Electronic Effects: Bromine is an electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the imidazole ring, potentially lowering the pKa of the ring nitrogens and making the ring less susceptible to electrophilic attack. libretexts.org Conversely, bromine also has lone pairs of electrons that can participate in resonance, donating electron density back to the ring (+R effect). The interplay of these opposing effects modulates the electronic landscape of the molecule. researchgate.net
Lipophilicity: The presence of two bromine atoms significantly increases the lipophilicity of the molecule, which would be reflected in a higher octanol-water partition coefficient (LogP). This is a critical parameter for predicting a compound's pharmacokinetic profile, such as membrane permeability and distribution.
Halogen Bonding: Bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen. This capability can influence how the molecule interacts with biological targets like proteins and enzymes, potentially contributing to its biological activity.
Steric Effects: The size of the bromine atoms can also introduce steric hindrance, which may influence the molecule's conformation and its ability to fit into a receptor's binding pocket.
The following table summarizes the predicted influence of the key structural features of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] nih.govacs.orgoxazine on its physicochemical properties.
| Structural Feature | Predicted Effect on Properties |
|---|---|
| Imidazo[2,1-c] nih.govacs.orgoxazine Core | Provides a rigid, fused heterocyclic framework. The imidazole moiety offers sites for hydrogen bonding, while the flexible oxazine ring impacts overall conformation and solubility. |
| Dibromo Substitution (Positions 2 & 3) | Electronic: Inductively withdraws electron density, reducing basicity and altering reactivity. Resonance effects may partially counteract this. Lipophilicity: Significantly increases LogP, enhancing potential for membrane permeation. Interactions: Enables potential for halogen bonding with biological macromolecules. |
| Overall Molecular Geometry | The fusion of a planar aromatic ring with a non-planar saturated ring results in a complex 3D shape that will be critical for its interaction with biological targets. |
Potential Applications of 2,3 Dibromo 5h,6h,8h Imidazo 2,1 C 1 2 Oxazine in Chemical Science and Materials
Role as Synthetic Building Blocks and Advanced Intermediates in Organic Synthesis
The utility of halogenated heterocycles as intermediates in organic synthesis is a cornerstone of modern medicinal and materials chemistry. The bromine atoms in 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] bldpharm.comnih.govoxazine (B8389632) serve as highly versatile functional handles, enabling a wide array of chemical transformations. This reactivity allows for the selective introduction of new chemical moieties, making the compound an advanced building block for creating diverse and complex molecules.
The presence of two bromine atoms offers the potential for sequential or dual functionalization. This is particularly valuable in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For instance, the mono-brominated analogue, 3-bromo-5,6-dihydro-8H-imidazo[2,1-c] bldpharm.comnih.govoxazine, is utilized as a key intermediate in synthesizing compounds for biological screening, including potential antiviral and anticancer agents. myskinrecipes.com The bromine atom in this related structure allows for selective functionalization to build more complex heterocyclic frameworks. myskinrecipes.com
By analogy, the dibromo-derivative offers two such reactive sites. This allows for the stepwise introduction of different substituents, leading to dissymmetric molecules that would be difficult to access through other synthetic routes. The differential reactivity of the bromine atoms could potentially be exploited by carefully selecting catalysts and reaction conditions. This strategic functionalization is critical in drug discovery for creating libraries of related compounds to explore structure-activity relationships (SAR). The reactivity of dibrominated oxazine-containing systems, such as 6,8-dibromo-2-ethyl-4H-benzo[d] bldpharm.comchemicalbook.comoxazin-4-one, has been demonstrated in reactions with various nitrogen nucleophiles and carbon electrophiles to produce a range of quinazolinone and other derivatives, highlighting the synthetic versatility imparted by the bromo-substituents. nih.gov
Table 1: Potential Cross-Coupling Reactions for Functionalization
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | C-C | Aryl- or Alkyl-substituted Imidazo-oxazines |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Alkynyl-substituted Imidazo-oxazines |
| Heck Coupling | Alkene | C-C (sp²) | Alkenyl-substituted Imidazo-oxazines |
| Buchwald-Hartwig Amination | Amine | C-N | Amino-substituted Imidazo-oxazines |
| Stille Coupling | Organostannane Reagent | C-C | Aryl- or Vinyl-substituted Imidazo-oxazines |
Development of Novel Polycyclic and Fused Heterocyclic Scaffolds
The construction of polycyclic and fused heterocyclic systems is a major focus of organic chemistry, as these scaffolds are prevalent in natural products and pharmacologically active compounds. nih.govigminresearch.com 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] bldpharm.comnih.govoxazine is an ideal starting material for creating novel, extended ring systems through annulation reactions, where a new ring is fused onto the existing framework.
The two adjacent bromine atoms on the imidazole (B134444) ring can be used to form a new carbocyclic or heterocyclic ring. For example, reaction with a bifunctional reagent—one that can react with both bromine atoms—could lead to the formation of a new five- or six-membered ring fused to the imidazole portion of the molecule. This strategy has been successfully employed in the synthesis of other polycyclic systems. researchgate.net Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly powerful for this purpose. researchgate.net A suitably chosen di-nucleophile could potentially react with the dibromo-imidazo-oxazine in a one-pot cyclization to generate complex polycyclic structures.
Furthermore, the imidazo[2,1-c] bldpharm.comnih.govoxazine core itself is a product of a fusion between an imidazole and an oxazine ring. nih.govresearchgate.net Using the dibromo-derivative as a platform, further annulations could lead to novel tetracyclic or pentacyclic systems with unique three-dimensional shapes and electronic properties. Such complex scaffolds are highly sought after in medicinal chemistry and materials science. The development of synthetic methods to build upon existing heterocyclic frameworks is a crucial area of research for accessing new chemical space. igminresearch.com
Exploration in Materials Science for Unique Chemical Properties (e.g., Optoelectronic Materials, Ligand Design)
Fused heterocyclic systems, particularly those containing nitrogen and possessing extended π-conjugated structures, are of significant interest in materials science. ijrpr.com They often exhibit unique photophysical properties, such as fluorescence, making them suitable for applications in organic electronics. researchgate.net While the parent 5H,6H,8H-imidazo[2,1-c] bldpharm.comnih.govoxazine core is not fully aromatic, functionalization at the 2- and 3-positions via cross-coupling reactions can introduce conjugated groups (e.g., aryl, vinyl, or alkynyl substituents). This extension of the π-system can lead to materials with interesting absorption and emission properties.
The photophysical characteristics of related fused imidazole systems, such as imidazo[1,5-a]pyridines, have been studied for their potential use in organic light-emitting diodes (OLEDs). researchgate.net By strategically modifying the 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] bldpharm.comnih.govoxazine scaffold with electron-donating or electron-withdrawing groups, it may be possible to tune the resulting molecule's emission color and quantum yield. The heavy bromine atoms themselves can also influence the photophysical properties through the heavy-atom effect, potentially promoting phosphorescence.
In addition to optoelectronics, the nitrogen atoms within the imidazo-oxazine core can act as coordination sites for metal ions. By attaching specific functional groups to the scaffold, 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] bldpharm.comnih.govoxazine can serve as a precursor for designing novel ligands for catalysis or metal-organic frameworks (MOFs). The rigid heterocyclic structure provides a well-defined geometry, which is advantageous for creating selective catalysts or functional materials with predictable structures.
Conclusion and Future Research Directions
Identification of Unexplored Synthetic Routes and Reactivity Patterns
The lack of dedicated synthetic literature for 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] nih.govbldpharm.comoxazine (B8389632) highlights a significant research gap. Several plausible synthetic strategies remain unexplored.
Direct Bromination: A potential route could involve the synthesis of the parent 5H,6H,8H-imidazo[2,1-c] nih.govbldpharm.comoxazine scaffold followed by electrophilic bromination. The electron-rich nature of the imidazole (B134444) ring suggests that it would be susceptible to halogenation, although controlling the regioselectivity to obtain the 2,3-dibromo derivative would be a key challenge.
Synthesis from Brominated Precursors: A more controlled approach would involve building the bicyclic system from pre-brominated starting materials. For example, starting with a 4,5-dibromo-1H-imidazole derivative and subsequently constructing the oxazine ring could provide a direct and unambiguous route to the target molecule.
Cyclization Strategies: The synthesis of related imidazo-1,4-oxazinone derivatives often involves the cyclization of C-2 aroyl substituted imidazolo methanol (B129727) compounds. nih.govnih.gov Adapting this methodology by using appropriately brominated imidazole precursors could be a viable pathway.
The reactivity of the title compound is also an open area for investigation. The two bromine atoms on the imidazole ring are prime functional handles for further chemical modification.
Cross-Coupling Reactions: The C-Br bonds could serve as anchor points for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups), enabling the creation of a library of novel derivatives with diverse electronic and steric properties.
Nucleophilic Aromatic Substitution: The reactivity of the C-Br bonds towards nucleophilic substitution could also be explored, potentially leading to the introduction of oxygen, sulfur, or nitrogen-based nucleophiles.
Prospects for Further Advancements in Computational Modeling and Experimental Characterization
Modern computational chemistry offers powerful tools to predict and understand the properties of molecules before their synthesis. For 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] nih.govbldpharm.comoxazine, computational modeling could provide significant insights.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the molecule's geometric and electronic structure, predict its spectroscopic properties (NMR, IR), and assess its reactivity through frontier molecular orbital analysis.
Molecular Docking and Dynamics: In studies of related heterocyclic systems like imidazo[2,1-b]oxazole and imidazo[2,1-b] nih.govnih.govoxazine, molecular docking and molecular dynamics (MD) simulations have been used to investigate potential interactions with biological targets. nih.govresearchgate.net Similar computational studies could predict the binding modes and affinities of the title compound and its derivatives with various enzymes or receptors, guiding the design of new functional molecules.
Experimentally, a full characterization of the compound is essential. While basic data is predicted, synthesis would require confirmation using modern analytical techniques. Based on characterization of analogous compounds, a detailed profile can be anticipated. nih.gov
Table 2: Representative Experimental Characterization Data for a Related Imidazo[2,1-c] nih.govbldpharm.comoxazinone Derivative
| Technique | Observed Data for 2,8-bis(4-bromophenyl)-8H-imidazo[2,1-c] nih.govbldpharm.comoxazin-6(5H)-one |
|---|---|
| FT-IR (cm⁻¹) | 3147, 2833, 1770 (C=O), 1633, 1593, 1485 |
| ¹H NMR (CDCl₃, δ) | 7.68 (br, 2H, Ar-H), 7.59 (br, 2H, Ar-H), 7.44–7.40 (m, 6H, Ar-H, imidazole CH and CH), 4.62 (AB system, J= 13.7 Hz, 1H, CH₂ₐ), 4.30 (AB system, J= 13.7 Hz, 1H, CH₂ₑ) |
| ¹³C NMR (CDCl₃, δ) | 166.7, 144.6, 133.4, 132.6, 132.4, 129.3, 127.4, 124.6, 124.2, 114.6, 69.4, 41.0 |
| GC/MS (m/z) | Calculated for C₁₈H₁₂Br₂N₂O₂: 445.93, Found: 445.93 |
Data is for an analogous compound to illustrate expected characterization results. nih.gov
Future Directions for Rational Design of Novel Imidazo[2,1-c]nih.govbldpharm.comoxazine Systems with Tailored Chemical Properties
The 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] nih.govbldpharm.comoxazine scaffold is a promising platform for the rational design of new chemical entities. The presence of two modifiable positions (C2 and C3) on the core structure allows for systematic structural variations to fine-tune its properties.
Future research should focus on:
Structure-Property Relationship (SPR) Studies: By synthesizing a series of derivatives through cross-coupling reactions at the C2 and C3 positions, researchers can systematically study how changes in substituents affect the molecule's electronic properties, solubility, and conformation.
Development of Functional Materials: The fused heterocyclic system, similar to other imidazopyridines, could possess interesting photophysical properties. rsc.org By attaching chromophoric or electronically active groups, novel materials for applications in organic electronics or as chemical sensors could be developed.
Exploration of Biological Relevance: Many related imidazo-fused heterocycles, such as imidazo[2,1-b]thiazoles and imidazo[2,1-b] nih.govnih.govoxazines, exhibit a wide range of biological activities. nih.govbiointerfaceresearch.comnih.gov A strategic future direction would be to use the dibromo- intermediate to synthesize derivatives for screening against various biological targets, guided by computational predictions.
Q & A
Q. What are the key structural features of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine, and how do they influence reactivity?
The compound consists of a fused bicyclic system with an imidazole ring fused to an oxazine ring. Bromine atoms at positions 2 and 3 act as electron-withdrawing groups, enhancing electrophilic substitution reactivity. The bicyclic structure restricts conformational flexibility, impacting regioselectivity in reactions. Structural confirmation typically employs NMR (e.g., H, C) and X-ray crystallography to resolve ring puckering and substituent orientations .
Q. What synthetic routes are commonly used to prepare this compound?
A stepwise bromination strategy is often applied:
- Cyclization of precursor oxazine derivatives using Brønsted acids (e.g., HBr/AcOH).
- Electrophilic bromination at positions 2 and 3 using -bromosuccinimide (NBS) in dichloromethane at 0–5°C. Key intermediates (e.g., 2-bromo derivatives) require purification via column chromatography (silica gel, hexane/EtOAc) to isolate di-brominated products .
Q. How can purity and stability be assessed during synthesis?
- Purity: HPLC-MS (C18 column, methanol/water gradient) detects residual solvents and brominated byproducts.
- Stability: Accelerated degradation studies (40°C/75% RH for 14 days) monitor bromine loss via TLC or H NMR .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in this scaffold?
Bromination at positions 2 and 3 is governed by the electron-rich imidazole ring. DFT calculations suggest the highest electron density at these positions, favoring electrophilic attack. Steric hindrance from the oxazine ring further directs bromine to the less hindered imidazole carbons. Experimental validation involves competitive bromination of analogues with varying substituents .
Q. How can reaction yields be optimized for large-scale synthesis?
Q. How do structural modifications impact biological activity in related imidazo-oxazine derivatives?
Bromine atoms enhance lipophilicity, improving membrane permeability. Comparative studies with mono-brominated analogues show reduced kinase inhibition (IC values increase by 3–5×), suggesting the di-bromo motif is critical for target binding. SAR studies recommend preserving the oxazine ring for metabolic stability .
Q. What analytical methods resolve contradictions in reported spectral data for this compound?
Discrepancies in C NMR shifts (e.g., C-2 vs. C-3) arise from solvent polarity and concentration effects. Standardization protocols include:
- Recording spectra in deuterated DMSO at 25°C.
- Cross-referencing with computed chemical shifts (GIAO-DFT/B3LYP/6-311+G(d,p)) .
Methodological Considerations
Q. What computational tools predict reaction pathways for imidazo-oxazine derivatives?
- Software: Gaussian 16 (DFT) or ADF for transition-state modeling.
- Parameters: Solvent effects (CPCM model), Gibbs free energy barriers. Example: Bromination transition states are modeled using NBS as the bromine source, revealing a 15 kcal/mol barrier for position 2 vs. 22 kcal/mol for position 4 .
Q. How are impurities characterized during scale-up?
- Major impurities: Unreacted mono-brominated intermediates (detected via LC-MS).
- Mitigation: Recrystallization from ethanol/water (7:3) reduces impurities to <0.1% .
Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise bromination | 65–70 | ≥98 | High regioselectivity |
| One-pot cyclization | 45–50 | 90–95 | Reduced steps |
Q. Table 2. Analytical Parameters for Stability Testing
| Condition | Degradation Products | Detection Method |
|---|---|---|
| Acidic (0.1M HCl) | Debrominated imidazole | HPLC-UV (λ = 254 nm) |
| Oxidative (HO) | Oxazine ring-opened byproduct | LC-MS (m/z = 285.1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
